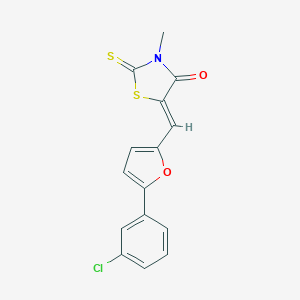![molecular formula C15H13ClN2O2 B240381 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240381.png)
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide, also known as MCCB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MCCB belongs to the class of benzamide derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide is not well understood. However, studies have suggested that 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide may exert its effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has also been shown to inhibit the activity of certain enzymes, such as COX-2 and LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has also been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. Additionally, 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has been shown to increase the levels of antioxidants, such as superoxide dismutase (SOD) and glutathione (GSH).
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has also been found to be stable in various conditions, including in the presence of light and heat. However, there are also some limitations to using 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide in lab experiments. For example, the mechanism of action of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide is not well understood, which makes it difficult to design experiments to study its effects. Additionally, the optimal dose and duration of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide treatment are not known, which makes it challenging to compare results across studies.
Orientations Futures
There are several future directions for research on 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide. First, more studies are needed to elucidate the mechanism of action of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide. This will help to identify the signaling pathways and enzymes that are affected by 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide and may lead to the development of more targeted therapies. Second, studies are needed to determine the optimal dose and duration of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide treatment in various conditions. This will help to establish the safety and efficacy of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide in human trials. Third, studies are needed to investigate the potential of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide in humans. This will help to determine the optimal dosing regimen and may lead to the development of new formulations of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide.
Méthodes De Synthèse
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has been synthesized using various methods, including the reaction of 4-(methylcarbamoyl)phenylboronic acid with 3-chlorobenzoyl chloride in the presence of a palladium catalyst. Another method involves the reaction of 4-(methylcarbamoyl)phenylamine with 3-chlorobenzoyl chloride in the presence of a base. These methods have been optimized to obtain high yields of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide.
Applications De Recherche Scientifique
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has been found to improve glucose tolerance and insulin sensitivity in diabetic animals.
Propriétés
Nom du produit |
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide |
|---|---|
Formule moléculaire |
C15H13ClN2O2 |
Poids moléculaire |
288.73 g/mol |
Nom IUPAC |
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C15H13ClN2O2/c1-17-14(19)10-5-7-13(8-6-10)18-15(20)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Clé InChI |
FHWPGXBFBZPCSQ-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
SMILES canonique |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B240298.png)

![N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide](/img/structure/B240327.png)

![N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B240330.png)



![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(1-phenylpropylidene)hydrazino]butanamide](/img/structure/B240349.png)
![Methyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B240350.png)
![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B240353.png)
![2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B240355.png)
![N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B240358.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide](/img/structure/B240359.png)